molecular formula C6H7NO5 B12957059 (2,5-Dioxooxazolidin-4-yl)methyl acetate

(2,5-Dioxooxazolidin-4-yl)methyl acetate

Cat. No.: B12957059
M. Wt: 173.12 g/mol
InChI Key: FQVYMXBGGDYBBN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Dioxooxazolidin-4-yl)methyl acetate typically involves the reaction of L-aspartic acid with benzyl chloroformate in the presence of a base such as triethylamine . The reaction proceeds through the formation of an intermediate, which is then cyclized to form the oxazolidine ring. The reaction conditions often include temperatures ranging from 0°C to room temperature and inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: (2,5-Dioxooxazolidin-4-yl)methyl acetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(2,5-Dioxooxazolidin-4-yl)methyl acetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2,5-Dioxooxazolidin-4-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can alter the enzyme’s conformation and reduce its catalytic activity. The compound can also interact with cellular receptors, modulating signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: (2,5-Dioxooxazolidin-4-yl)methyl acetate is unique due to its specific structural configuration, which allows it to participate in a wide range of chemical reactions and biological interactions. Its versatility in synthetic chemistry and its role as an intermediate in pharmaceutical synthesis highlight its importance .

Properties

Molecular Formula

C6H7NO5

Molecular Weight

173.12 g/mol

IUPAC Name

(2,5-dioxo-1,3-oxazolidin-4-yl)methyl acetate

InChI

InChI=1S/C6H7NO5/c1-3(8)11-2-4-5(9)12-6(10)7-4/h4H,2H2,1H3,(H,7,10)

InChI Key

FQVYMXBGGDYBBN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1C(=O)OC(=O)N1

Origin of Product

United States

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